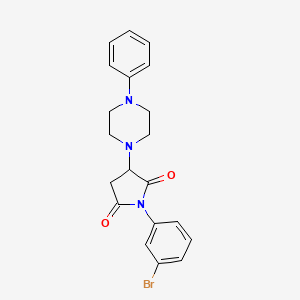
1-(3-bromophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. It is commonly referred to as BRL-15572. This compound has been extensively studied due to its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of BRL-15572 is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of glutamate neurotransmission, which is important for various physiological processes such as learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is important for cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BRL-15572 is that it has been extensively studied in animal models, which has provided valuable insights into its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for the study of BRL-15572. One potential area of research is the development of more targeted therapies based on a better understanding of its mechanism of action. Another area of research is the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the long-term effects of BRL-15572 on the brain and its potential for addiction.
Méthodes De Synthèse
The synthesis of BRL-15572 involves the reaction of 3-bromobenzaldehyde and 4-phenylpiperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with succinic anhydride to yield the final product.
Applications De Recherche Scientifique
BRL-15572 has been widely studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-15-5-4-8-17(13-15)24-19(25)14-18(20(24)26)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBMOLNUXUAYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)
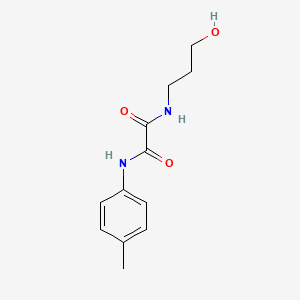

![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2,5-dichlorobenzamide dihydrochloride](/img/structure/B5205396.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
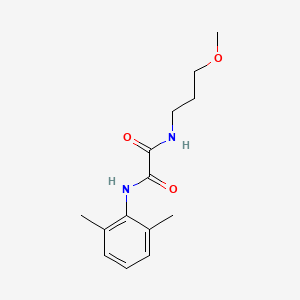
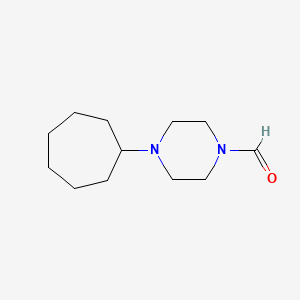

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)

![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)
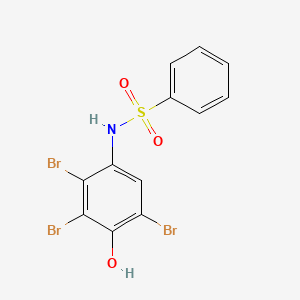
![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)